3-(5-Bromofuran-2-yl)-3-oxopropanenitrile

Descripción general

Descripción

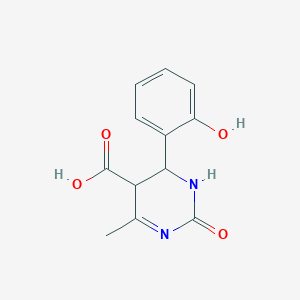

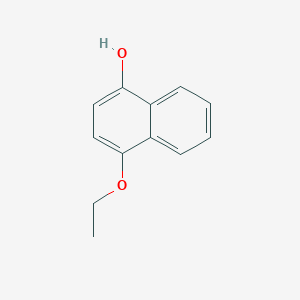

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile, also known as 5-bromofuran-2-yl-3-oxopropanenitrile or 5-Bromofuran-2-yl-3-oxopropanenitrile, is an organic compound with the formula C7H5BrNO2. It is an important compound in the field of organic synthesis, due to its versatility and usefulness in a wide range of reactions. It is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : This study presents a comprehensive exploration of the structure–reactivity relationship of a related compound .

- Methods of Application : The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis .

- Results or Outcomes : The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .

- Scientific Field : Medicinal Chemistry .

- Application Summary : This research focused on the synthesis, crystal structure, absolute configuration, and antitumor activity of the enantiomers of a related compound .

- Methods of Application : Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .

- Results or Outcomes : Compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

Structural Analysis and Reactivity Insights of a Related Compound

Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of a Related Compound

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a derivative of “3-(5-Bromofuran-2-yl)-3-oxopropanenitrile” and can be synthesized for various research purposes .

- Methods of Application : The specific synthesis procedure would depend on the desired end product and the starting materials available. Typically, it involves a series of organic reactions, including nucleophilic substitution, condensation, and possibly others .

- Results or Outcomes : The synthesized compound can be used for further research, including the development of new pharmaceuticals or materials .

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : This study presents a comprehensive exploration of the structure–reactivity relationship of a related compound .

- Methods of Application : The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis .

- Results or Outcomes : The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .

Synthesis of 3- { [ (5-bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid

Structural Analysis and Reactivity Insights of a Related Compound

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a derivative of “3-(5-Bromofuran-2-yl)-3-oxopropanenitrile” and can be synthesized for various research purposes .

- Methods of Application : The specific synthesis procedure would depend on the desired end product and the starting materials available. Typically, it involves a series of organic reactions, including nucleophilic substitution, condensation, and possibly others .

- Results or Outcomes : The synthesized compound can be used for further research, including the development of new pharmaceuticals or materials .

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : This study presents a comprehensive exploration of the structure–reactivity relationship of a related compound .

- Methods of Application : The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis .

- Results or Outcomes : The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .

Synthesis of 3-(5-bromofuran-2-yl)-1,2-oxazol-5-amine

Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one

Propiedades

IUPAC Name |

3-(5-bromofuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUXNHDKNKARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536691 | |

| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |

CAS RN |

93277-17-9 | |

| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)

![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)